molecular formula C17H25N3O4S B4279741 ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4279741
M. Wt: 367.5 g/mol
InChI Key: ZFYSUJGMDZEUOX-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an azepane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the azepane ring, and the addition of functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme interactions, protein binding, and cellular processes.

    Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a fused-ring structure with different functional groups, resulting in unique reactivity and applications.

The uniqueness of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-24-17(23)13-11(2)14(15(18)22)25-16(13)19-12(21)10-20-8-6-4-5-7-9-20/h3-10H2,1-2H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYSUJGMDZEUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

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